![molecular formula C16H16ClNO2 B4057471 5-chloro-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4057471.png)
5-chloro-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
5-chloro-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used in various studies related to cancer, angiogenesis, and neurodevelopment.
Scientific Research Applications
Supramolecular Structures and Crystallography
Research on compounds structurally related to "5-chloro-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione" often focuses on their supramolecular structures and crystalline forms. For instance, studies have detailed the crystallization behaviors and molecular interactions of similar compounds, emphasizing the role of weak hydrogen bonds in forming dimers, tetramers, or more complex supramolecular assemblies. These interactions are crucial for understanding the material's stability, solubility, and reactivity, which are vital for applications in materials science, pharmaceutical formulation, and nanotechnology (Low et al., 2002).
Synthesis and Reactivity
The synthesis and reactivity of isoindole-dione derivatives, including methods to introduce various functional groups or to form rings and complex systems, have been extensively studied. These compounds serve as key intermediates in synthesizing more complex molecules with potential applications in medicinal chemistry, organic light-emitting diodes (OLEDs), and as ligands in catalysis. For example, the synthesis of novel antibacterial agents and approaches to new polysubstituted isoindole-1,3-dione analogues highlight the versatility and importance of these compounds in creating bioactive molecules (Sheikh et al., 2009), (Tan et al., 2014).
properties
IUPAC Name |
5-chloro-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-9-3-4-10(2)14(7-9)18-15(19)12-6-5-11(17)8-13(12)16(18)20/h3-5,7,12-13H,6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSZCPQXGQUMFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3CC=C(CC3C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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